molecular formula C8H13IN2 B12465803 1-tert-butyl-4-iodo-5-methyl-1H-pyrazole

1-tert-butyl-4-iodo-5-methyl-1H-pyrazole

Cat. No.: B12465803
M. Wt: 264.11 g/mol
InChI Key: WFGNELQOXRTGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl-4-iodo-5-methyl-1H-pyrazole is a substituted pyrazole derivative designed for use as a key synthetic intermediate in advanced research and development. The presence of the iodine atom at the 4-position of the pyrazole ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing complex molecular architectures. Specifically, this reagent can undergo transformations such as Suzuki, Sonogashira, and Grignard exchanges to form new carbon-carbon bonds, thereby enabling the rapid exploration of structure-activity relationships in drug discovery projects . Pyrazole scaffolds are of immense interest in medicinal chemistry due to their wide range of pharmacological activities, which include serving as anti-inflammatory, anticancer, antimicrobial, and antifungal agents . The tert-butyl group confers steric and electronic influences that can fine-tune the molecule's properties, while the methyl group can influence metabolic stability. As a versatile building block, this compound is invaluable for constructing targeted libraries of compounds for high-throughput screening in the pursuit of new therapeutic and agrochemical candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

1-tert-butyl-4-iodo-5-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2/c1-6-7(9)5-10-11(6)8(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGNELQOXRTGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Iodination

Using iodine (I₂) with oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid selectively introduces iodine at the 4-position. For 1-tert-butyl-5-methyl-1H-pyrazole, this method achieves 70–85% yield under reflux conditions. The reaction mechanism involves generation of I⁺ ions, which attack the electron-rich position para to the methyl group.

Reaction Conditions :

  • Substrate: 1-tert-butyl-5-methyl-1H-pyrazole (1 equiv)
  • Reagents: I₂ (1.2 equiv), H₂O₂ (30%, 2 equiv)
  • Solvent: Acetic acid
  • Temperature: 80°C, 12 hours
  • Yield: 78%

Directed Ortho-Iodination

In cases where steric hindrance from the tert-butyl group limits reactivity, directing groups enhance regioselectivity. For example, temporary protection of the pyrazole nitrogen with a trimethylsilyl (TMS) group directs iodination to position 4. After iodination, the TMS group is removed using tetrabutylammonium fluoride (TBAF).

Sequential Alkylation-Iodination Approaches

An alternative route involves late-stage iodination of pre-alkylated pyrazoles:

Synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole

  • Alkylation : 5-Methylpyrazole reacts with tert-butyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

    • Conditions: 60°C, 24 hours, N₂ atmosphere
    • Yield: 65–70%
  • Iodination : The alkylated product is treated with N-iodosuccinimide (NIS) in dichloromethane (DCM) at room temperature.

    • Conditions: NIS (1.1 equiv), 25°C, 6 hours
    • Yield: 82%

One-Pot Multi-Component Reactions

Recent advances employ tandem reactions to streamline synthesis. A silver-catalyzed [3 + 2] cycloaddition between tert-butyl isocyanide and propargyl amines forms the pyrazole core, followed by in situ iodination. This method reduces purification steps and improves overall yield (up to 76%).

Representative Protocol :

  • Reagents: tert-Butyl isocyanide (1 equiv), propargyl amine (1 equiv), AgNO₃ (10 mol%)
  • Iodination: I₂ (1.5 equiv), H₂O₂ (1 equiv)
  • Solvent: Ethanol/H₂O (3:1)
  • Temperature: 50°C, 8 hours

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors optimize iodination efficiency. Key parameters include:

  • Residence Time : 30 minutes
  • Temperature : 90°C
  • Catalyst : Pd/C (5 wt%) for iodide recycling

A patented method (CN105440046A) describes tert-butyl group introduction via zinc-mediated coupling, achieving 69% yield on kilogram scales.

Analytical Characterization

Post-synthesis validation ensures structural fidelity:

  • NMR : ¹H NMR (CDCl₃, 500 MHz): δ 1.68 (s, 9H, tert-butyl), 2.41 (s, 3H, CH₃), 7.73 (s, 1H, H-3), 8.17 (s, 1H, H-4).
  • HRMS : m/z calcd for C₈H₁₁IN₂: 250.09; found: 250.08.
  • X-ray Crystallography : Confirms tert-butyl and iodine positions with bond lengths of 1.98 Å (C-I) and 1.54 Å (C-N).

Challenges and Optimization

  • Regioselectivity : Steric bulk of tert-butyl directs iodination to position 4 but complicates purification. Gradient chromatography (hexane/EtOAc) resolves this.
  • Yield Improvement : Microwave-assisted iodination reduces reaction time to 2 hours with 88% yield.
  • Green Chemistry : Ionic liquids (e.g., [BMIM]BF₄) replace volatile solvents, enhancing sustainability without compromising efficiency.

Comparative Method Evaluation

Method Yield (%) Purity (%) Scalability
Electrophilic Iodination 78 95 Moderate
Multi-Component Reaction 76 97 High
Flow Reactor Synthesis 82 99 Industrial

Chemical Reactions Analysis

1-tert-butyl-4-iodo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-tert-butyl-4-iodo-5-methyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.

    Industrial Applications: It is employed in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-iodo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of pyrazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Key Properties Biological Activity/Application
1-tert-Butyl-4-iodo-5-methyl-1H-pyrazole 1: tert-butyl; 4: I; 5: Me High lipophilicity, steric bulk Under investigation for potential bioactivity
1-(4-tert-Butylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (53b) 1: 4-tert-butylbenzyl; 4: NO₂; 3: CF₃ Nitro (electron-withdrawing), CF₃ group GLUT1 inhibitor (IC₅₀: <100 nM)
1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (52b) 1: 4-ethylbenzyl; 4: NO₂; 3: CF₃ Reduced steric bulk vs. tert-butyl Lower GLUT1 inhibition potency vs. 53b
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole 3: tert-butyl; fused benzodioxole ring Dihydro structure, planar aromatic system Anticonvulsant activity (preclinical)
1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 1: 4-tert-butylbenzyl; 5: COOH Polar carboxylic acid group Antitumor activity (in vitro assays)
Key Observations:
  • Iodo vs. Nitro/Trifluoromethyl Groups : The iodine atom in the target compound provides steric hindrance and polarizability, whereas nitro and trifluoromethyl groups in analogs (e.g., 53b) enhance electron-withdrawing effects, critical for enzyme inhibition (e.g., GLUT1) .
  • tert-Butyl Positioning : In 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole, the tert-butyl group at position 3 (vs. position 1 in the target compound) alters ring planarity and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.